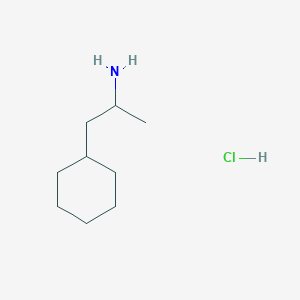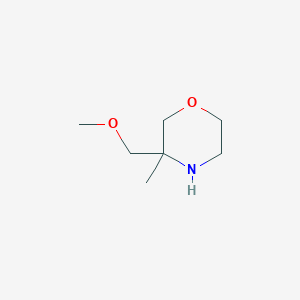
5-(2-methylpropyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methylpropyl)pyrimidin-2-amine is an organic compound that has been studied extensively in scientific research for its potential applications in the field of medicine. It is a heterocyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring structure. This compound is a precursor to a variety of drugs, including some of the most commonly used anticonvulsants. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release.
科学研究应用
5-(2-methylpropyl)pyrimidin-2-amine has been studied extensively in scientific research for its potential applications in the field of medicine. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. Additionally, it has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters norepinephrine and dopamine.
作用机制
The exact mechanism of action of 5-(2-methylpropyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-methylpropyl)pyrimidin-2-amine are not fully understood. However, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. It has also been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known.
实验室实验的优点和局限性
5-(2-methylpropyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Additionally, it has been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known. A limitation of this compound is that it is a relatively new compound and therefore has not been studied extensively. Additionally, its mechanism of action is not fully understood and further research is needed to elucidate its effects.
未来方向
There are several potential future directions for research on 5-(2-methylpropyl)pyrimidin-2-amine. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to investigate its potential applications in the field of medicine, such as its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. Finally, further research could be done to investigate its potential as an anticonvulsant and its potential side effects.
合成方法
5-(2-methylpropyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a palladium catalyst. This reaction produces the desired pyrimidin-2-amine as well as other byproducts, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2-methylpropyl chloride with pyrimidine in the presence of a base, or the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a base.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 5-(2-methylpropyl)pyrimidin-2-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dichloropyrimidine", "2-methylpropylamine", "sodium hydride", "dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,4-dichloropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding pyrimidine intermediate.", "Step 2: The pyrimidine intermediate is then reacted with 2-methylpropylamine in ethanol to form the desired 5-(2-methylpropyl)pyrimidin-2-amine product.", "Step 3: The product is then purified through recrystallization using acetic acid as a solvent." ] } | |
CAS 编号 |
39268-70-7 |
产品名称 |
5-(2-methylpropyl)pyrimidin-2-amine |
分子式 |
C8H13N3 |
分子量 |
151.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




